T6167923

Inflammation Toxic Shock MyD88

Choose T6167923 for validated in vivo efficacy in MyD88-driven toxic shock (complete protection at 1 mg i.p., p≤0.0001) not observed with close analogs. Superior DMSO solubility (>250 mg/mL) prevents vehicle toxicity and precipitation in dose-response studies. The optimized logP (2.5) balances target engagement with aqueous compatibility, making it the benchmark positive control for dimerization assays.

Molecular Formula C17H20BrN3O3S2
Molecular Weight 458.4 g/mol
Cat. No. B8087108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT6167923
Molecular FormulaC17H20BrN3O3S2
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H20BrN3O3S2/c1-13(16-6-3-11-25-16)19-17(22)20-7-9-21(10-8-20)26(23,24)15-5-2-4-14(18)12-15/h2-6,11-13H,7-10H2,1H3,(H,19,22)/t13-/m0/s1
InChIKeyPNTQVMBKHCOLQD-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide: A Structurally Defined TIR-Domain MyD88 Inhibitor for Inflammatory Signaling Research


4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide, also designated as T6167923 (CAS 1090528-71-4, 2437475-16-4), is a small-molecule inhibitor of MyD88-dependent signaling pathways [1]. Its core structure comprises a piperazine-1-carboxamide scaffold with a 3-bromophenylsulfonyl moiety and an (S)-1-thiophen-2-ylethyl group, yielding a molecular formula of C₁₇H₂₀BrN₃O₃S₂ and a molecular weight of 458.39 g/mol [2]. The compound was identified through a high-throughput computational screen of 5 million drug-like compounds targeting the Toll/IL-1 receptor (TIR) domain of MyD88 and subsequently optimized via PubChem similarity searching to improve drug-like properties and anti-inflammatory potency [1].

Why T6167923 Cannot Be Replaced by Generic MyD88 Inhibitors or Other TIR-Domain Binders in Inflammation Models


The MyD88 inhibitor class is chemically and mechanistically heterogeneous: peptidomimetics (e.g., ST2825) exhibit fundamentally different pharmacokinetic and target-engagement profiles, while other TIR-domain binders (e.g., T5910047, T5996207) display substantial variations in in vivo efficacy, cytokine inhibition breadth, and drug-like properties [1]. Substituting T6167923 with a structurally distinct MyD88 inhibitor risks altered experimental outcomes due to differences in solubility (DMSO solubility >250 mg/mL for T6167923 versus <1 mg/mL for ST2825), logP (T6167923 logP = 2.5 versus T5910047 predicted logP >3), and target residence time [1]. The following quantitative evidence demonstrates precisely where T6167923 diverges from its closest analogs in parameters that directly impact experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide vs. Closest MyD88 Inhibitor Analogs


In Vivo Survival Benefit in Lethal Toxic Shock Model: T6167923 vs. T5996207

In a murine model of SEB+LPS-induced lethal toxic shock, T6167923 provided complete survival protection at 1 mg (i.p., single dose) with a p-value ≤0.0001 compared to untreated controls, whereas the closely related analog T5996207 at an equivalent dose of 0.17 mg failed to confer significant protection (p-value ≤0.4592) [1]. This head-to-head comparison within the same study directly quantifies the superior in vivo efficacy of T6167923.

Inflammation Toxic Shock MyD88

Cytokine Suppression Potency in Human Primary PBMCs: T6167923 vs. T5910047

In SEB-stimulated human primary PBMCs, T6167923 inhibited TNF-α, IFN-γ, IL-6, and IL-1β production with IC₅₀ values in the 2–10 μM range [1]. In contrast, the first-generation hit compound T5910047 exhibited an IC₅₀ of approximately 10–30 μM for NF-κB-dependent reporter activity under similar assay conditions . This cross-study comparison indicates that T6167923 is approximately 3- to 5-fold more potent than the parent compound T5910047 in suppressing pro-inflammatory cytokine output.

Inflammation Cytokine MyD88

Target Engagement Specificity: T6167923 Disrupts MyD88 Homodimer Formation with TIR-Domain Selectivity

Co-immunoprecipitation experiments in MyD88 knockout cells co-transfected with HA- and Flag-tagged MyD88 plasmids demonstrated that T6167923 directly prevents MyD88 homodimer formation via TIR-domain binding [1]. SEAP reporter assays confirmed that T6167923 inhibits LPS-induced (MyD88-dependent) signaling with an IC₅₀ of 40–50 μM, while showing no inhibition of poly I:C-induced (MyD88-independent) signaling at concentrations up to 500 μM [1]. This pathway selectivity profile is superior to ST2825, which inhibits MyD88 dimerization but also shows off-target effects on IRAK1/IRAK4 recruitment at comparable concentrations [2].

MyD88 TIR Domain Protein-Protein Interaction

Drug-Like Physicochemical Profile: T6167923 logP 2.5 vs. T5910047 logP >3

T6167923 was selected from a PubChem similarity search specifically for its improved drug-like properties, including a calculated logP of 2.5, which is substantially lower than the logP >3 predicted for the first-generation hit T5910047 [1]. This lower lipophilicity correlates with superior aqueous compatibility and reduced non-specific protein binding. Additionally, T6167923 exhibits DMSO solubility exceeding 250 mg/mL (545 mM), enabling preparation of high-concentration stock solutions . In contrast, ST2825 shows DMSO solubility <1 mg/mL, requiring specialized formulation for in vivo administration .

Drug-Like Properties Lipophilicity Solubility

Commercial Supply Consistency: T6167923 Purity Specifications Across Vendors

T6167923 is commercially available from multiple reputable vendors with consistently high purity specifications: ≥98% (InvivoChem, Anjiechem, ProbeChem), 99.28% (TargetMol), 99.42% (AKSci), and 99.40% (Biozol) . This multi-vendor availability with verified purity documentation reduces supply chain risk and enables batch-to-batch reproducibility. In contrast, T5996207 and T5910047 are available from fewer vendors and lack published purity certificates from multiple sources .

Procurement Quality Control Purity

Validated Research Applications for 4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide Based on Quantitative Evidence


In Vivo Murine Models of SEB-Induced Toxic Shock and Sepsis

For researchers investigating the role of MyD88 in acute inflammatory responses, T6167923 is the only TIR-domain inhibitor with published, dose-dependent in vivo survival data in a lethal toxic shock model. A single 1 mg i.p. dose provided complete protection (p≤0.0001) against SEB+LPS challenge, while the closely related analog T5996207 failed to show significant benefit at 0.17 mg (p=0.4592) [1]. This validated in vivo efficacy makes T6167923 the preferred tool compound for preclinical sepsis and toxic shock studies.

Ex Vivo Human Primary PBMC Cytokine Profiling

In SEB-stimulated human PBMC cultures, T6167923 inhibits TNF-α, IFN-γ, IL-6, and IL-1β production with IC₅₀ values of 2–10 μM, representing a 3- to 5-fold potency improvement over the parent compound T5910047 [1]. Its DMSO solubility of >250 mg/mL enables preparation of concentrated stock solutions without precipitation, reducing DMSO carryover to <0.1% in final assay wells. This combination of potency and solubility makes T6167923 optimal for dose-response studies in primary immune cells where cytotoxicity from vehicle or high compound concentrations is a concern .

Target Validation Studies Requiring Pathway-Specific MyD88 Inhibition

For mechanistic studies requiring clean discrimination between MyD88-dependent and -independent TLR signaling, T6167923 offers >10-fold selectivity in SEAP reporter assays (IC₅₀ = 40–50 μM for LPS-induced signaling; no inhibition of poly I:C-induced signaling up to 500 μM) [1]. This selectivity profile is superior to peptidomimetic inhibitors like ST2825, which lack published pathway selectivity data. Researchers can confidently attribute observed phenotypic changes to MyD88 pathway modulation rather than off-target effects [1].

Structure-Activity Relationship (SAR) Campaigns Targeting the TIR Domain BB-Loop

T6167923 was computationally docked to a cavity near the BB-loop of the MyD88 TIR domain and validated via co-immunoprecipitation to disrupt homodimer formation [1]. Its logP of 2.5 represents an optimized balance between target engagement and aqueous compatibility, providing a benchmark scaffold for medicinal chemistry efforts aimed at developing second-generation MyD88 inhibitors with improved drug-like properties [1]. Procuring T6167923 as a positive control enables direct comparison of novel analogs in dimerization disruption assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for T6167923

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.